molecular formula C14H10FNO5 B6392929 5-(2-Fluoro-5-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid, 95% CAS No. 1261930-09-9

5-(2-Fluoro-5-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid, 95%

Cat. No. B6392929
CAS RN: 1261930-09-9
M. Wt: 291.23 g/mol
InChI Key: GVCYLMIYFKCEEE-UHFFFAOYSA-N
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Description

5-(2-Fluoro-5-methoxycarbonylphenyl)-2-hydroxyisonicotinic acid, or 5-F-HIN, is a compound of interest to the scientific community due to its potential applications in research, development, and drug discovery. This compound has a unique structure, combining both a fluoro-methoxycarbonylphenyl group and a hydroxyisonicotinic acid group, which can be used to study a variety of biological processes.

Scientific Research Applications

5-F-HIN has a variety of potential applications in scientific research. It has been used as a ligand for the study of protein-protein interactions, as a substrate for the study of enzymes, and as a tool for the study of drug-receptor interactions. It has also been used in the study of enzyme kinetics, as well as in the study of enzyme inhibition, and in the study of the structure and function of proteins. Additionally, 5-F-HIN has been used as a tool for the study of the mechanisms of drug action and the development of new drugs.

Mechanism of Action

The mechanism of action of 5-F-HIN is not yet fully understood. However, it is believed to act as an inhibitor of various enzymes, such as phosphodiesterases, proteases, and kinases. It is also believed to act as an agonist of certain receptors, such as the adenosine receptor. Additionally, it is believed to act as an inhibitor of certain transporters, such as the monocarboxylate transporter.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-F-HIN are not yet fully understood. However, it is believed to have a variety of effects on the body, including the inhibition of certain enzymes, the activation of certain receptors, and the inhibition of certain transporters. Additionally, it is believed to have an effect on the metabolism of certain drugs, and on the regulation of certain hormones.

Advantages and Limitations for Lab Experiments

The use of 5-F-HIN in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively inexpensive and readily available. Additionally, it is relatively stable and has a relatively low toxicity. However, it is also relatively insoluble in water, and its solubility in organic solvents is limited. Additionally, it can be difficult to synthesize in high yields, and it can be difficult to control the reaction conditions.

Future Directions

There are a number of potential future directions for research on 5-F-HIN. One potential direction is to further investigate its mechanism of action, in order to better understand its effects on various biochemical and physiological processes. Additionally, further studies could be conducted to investigate its potential applications in drug discovery and development. Additionally, further studies could be conducted to investigate its potential applications in the study of enzyme kinetics and enzyme inhibition. Finally, further studies could be conducted to investigate its potential applications in the study of protein structure and function.

Synthesis Methods

The synthesis of 5-F-HIN is an important step in the development of its potential applications. There are several methods of synthesis that have been developed, including the use of a Grignard reagent, a Mannich reaction, and a Wittig reaction. In the Grignard reaction, a Grignard reagent is used to form a benzoic acid derivative, which is then reacted with hydroxyisonicotinic acid to form the desired product. The Mannich reaction involves the use of a nucleophilic amine to form an imine, which is then reacted with hydroxyisonicotinic acid to form the desired product. The Wittig reaction involves the use of a Wittig reagent to form an alkene, which is then reacted with hydroxyisonicotinic acid to form the desired product.

properties

IUPAC Name

5-(2-fluoro-5-methoxycarbonylphenyl)-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO5/c1-21-14(20)7-2-3-11(15)8(4-7)10-6-16-12(17)5-9(10)13(18)19/h2-6H,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCYLMIYFKCEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)C2=CNC(=O)C=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50688115
Record name 5-[2-Fluoro-5-(methoxycarbonyl)phenyl]-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261930-09-9
Record name 5-[2-Fluoro-5-(methoxycarbonyl)phenyl]-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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